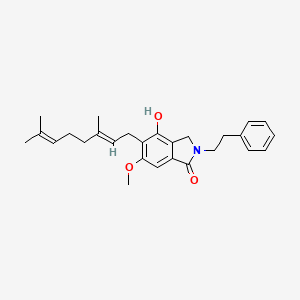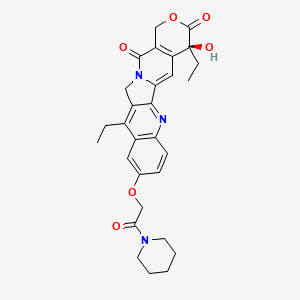
Egfr-IN-39
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-39 is a compound known for its inhibitory effects on the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-39 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors, and the product is purified using industrial-scale chromatography and crystallization techniques.
化学反应分析
Types of Reactions
Egfr-IN-39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Egfr-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell biology research to study the effects of epidermal growth factor receptor inhibition on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress the epidermal growth factor receptor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Egfr-IN-39 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts cell signaling pathways that promote cell growth, proliferation, and survival, leading to the inhibition of cancer cell growth.
相似化合物的比较
Egfr-IN-39 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound has unique structural features that may confer distinct binding properties and inhibitory effects.
Similar Compounds
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor known for its effectiveness against certain epidermal growth factor receptor mutations.
This compound’s uniqueness lies in its specific binding affinity and inhibitory potency, which may offer advantages in certain therapeutic contexts.
属性
分子式 |
C24H25ClN6O3 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
4-amino-2-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-5-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H25ClN6O3/c1-2-20(32)30-11-5-6-15(13-30)22-21(26)23(24(27)33)31(29-22)17-8-9-19(18(25)12-17)34-14-16-7-3-4-10-28-16/h2-4,7-10,12,15H,1,5-6,11,13-14,26H2,(H2,27,33) |
InChI 键 |
KYCDFGPPAQMRQO-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C(=C2N)C(=O)N)C3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


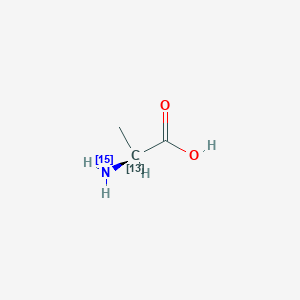
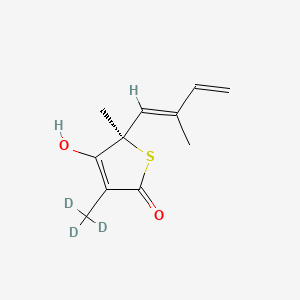
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
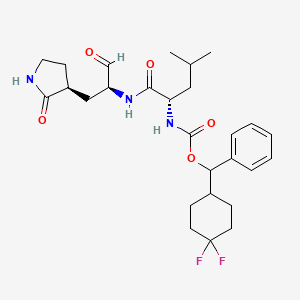
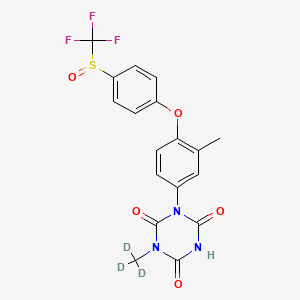
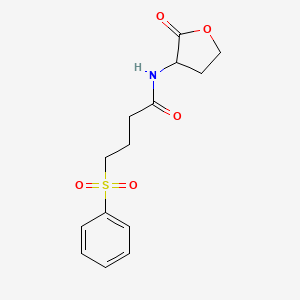

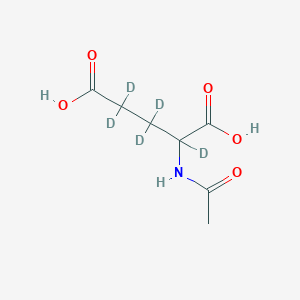
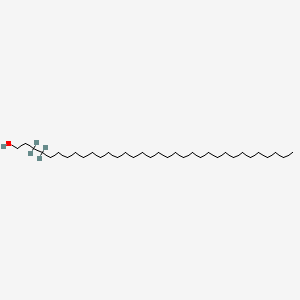
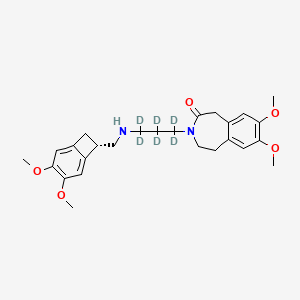
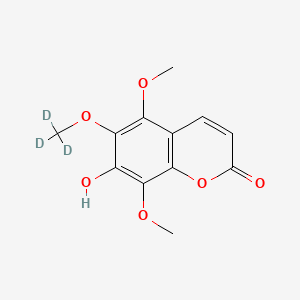
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
